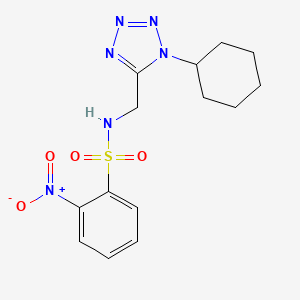

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O4S/c21-20(22)12-8-4-5-9-13(12)25(23,24)15-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVSXSBUUMFLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the Ugi-azide reaction , which allows for the formation of 1,5-disubstituted tetrazoles under mild conditions. The reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an azide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of nitroso derivatives or carboxylic acids.

Reduction: Production of amines or hydroxylamines.

Substitution: Generation of various substituted tetrazoles or benzenesulfonamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, making it a candidate for the development of new antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted on multiple bacterial strains demonstrated that this compound produced significant inhibition zones, indicating strong antimicrobial activity. The results suggest potential clinical applications in treating bacterial infections.

Anticancer Properties

Preliminary research has suggested that this compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines, which could make it a promising candidate for cancer therapeutics.

Case Study: Cancer Cell Line Study

In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis compared to control groups.

Agricultural Applications

The unique structural properties of this compound may enable its use as a pesticide or herbicide. Its effectiveness in these applications is currently under investigation, with early results indicating potential benefits over traditional chemical agents.

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- The mechanism of action at the molecular level.

- The potential for developing formulations for agricultural use.

- Long-term safety and efficacy studies for medicinal applications.

Mechanism of Action

The exact mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzymes or receptors that play a role in biological processes.

Comparison with Similar Compounds

Core Structural Differences

- Target Compound : Contains a sulfonamide group (-SO₂-NH-) linked to a 2-nitrobenzene ring and a methyl-tetrazole-cyclohexyl moiety.

- Analogs (5a–5j) : Feature a benzenamine group (-NH-C₆H₄-X) instead of sulfonamide, with a propargyloxy-substituted benzyl bridge connecting the tetrazole and aromatic rings .

Key Implications :

- The absence of the propargyloxy-phenyl group in the target compound reduces steric hindrance and aromatic π-π interactions, which may alter pharmacokinetic properties.

Substituent Effects

The target’s 2-nitro group is a strong electron-withdrawing substituent, contrasting with analogs bearing halogens (e.g., -F, -Cl, -Br), alkyl groups (-CH₃), or other nitro groups (e.g., 5i: 4-nitrobenzenamine) .

Observations :

- Nitro-substituted analogs (e.g., 5i) exhibit higher melting points than non-nitro derivatives (e.g., 5a: 112°C vs. 5i: 181°C), likely due to increased polarity and intermolecular forces.

- Halogenated analogs (5h, 5b) show melting points comparable to nitro derivatives, suggesting similar lattice stability .

Spectral and Analytical Data

- IR Spectroscopy: Target: Expected strong SO₂ asymmetric/symmetric stretches (~1350 cm⁻¹, ~1150 cm⁻¹) and NO₂ stretches (~1520 cm⁻¹, ~1350 cm⁻¹). Analogs: Show NH stretches (~3418 cm⁻¹ in 5a) and alkyne C≡C stretches (~2120 cm⁻¹) absent in the target .

- NMR Spectroscopy :

- The target’s sulfonamide NH proton (if present) would resonate downfield (δ ~10–12 ppm), whereas analogs show amine NH signals at δ ~5–6 ppm .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrazole ring , which is known for its stability and diverse biological activities, alongside a nitrobenzenesulfonamide moiety. The cyclohexyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties. The presence of the nitro group may also contribute to its biological activity by facilitating interactions with various biological targets.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have reported that tetrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial Properties : There is evidence suggesting that sulfonamide derivatives possess antimicrobial activity. The mechanism often involves the inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division .

- Anti-inflammatory Effects : Some tetrazole-containing compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways. The tetrazole moiety can mimic carboxylic acids or amides, allowing it to bind effectively to target enzymes .

- Receptor Modulation : Interaction with various receptors can lead to downstream effects that alter cellular responses. This includes the modulation of signaling pathways critical for cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest. The results suggest potential use in combination therapies to enhance efficacy against resistant cancer types .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against various bacterial strains. Results indicated effective inhibition at low concentrations, supporting further development as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves:

- Tetrazole ring formation : Cyclization of nitriles with sodium azide (NaN₃) catalyzed by ZnCl₂ (azide-nitrile cycloaddition) .

- Alkylation : Introduction of the cyclohexyl group using alkylating agents (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Sulfonamide coupling : Reaction of the tetrazole intermediate with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- ¹H/¹³C NMR : Assigns protons and carbons in the tetrazole (δ 8–9 ppm for tetrazole-H) and sulfonamide (δ 3.5–4.0 ppm for CH₂) moieties .

- X-ray crystallography : Resolves 3D conformation using SHELX software (e.g., SHELXL for refinement). The cyclohexyl group often adopts a chair conformation, while the tetrazole-sulfonamide linkage shows torsional strain .

- HRMS (ESI-TOF) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 503.1990 for derivatives) .

Q. What biological activities are associated with this compound, and how are they assessed?

- Activities :

- Enzyme inhibition : Potential DPP-IV inhibition (relevant to diabetes) via sulfonamide-tetrazole interactions with catalytic residues .

- Antiproliferative effects : Tested via MTT assays on cancer cell lines (e.g., IC₅₀ values for breast cancer cells) .

- Assays : Competitive binding studies (fluorescence polarization), apoptosis markers (caspase-3 activation), and cytokine profiling (ELISA for TNF-α/IL-6) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what role does SHELX play?

- Approach : SHELXL refines crystal structures using high-resolution data (R-factor < 0.05). For example, intermolecular N–H⋯O hydrogen bonds stabilize zigzag chains in the lattice, while torsional angles between the tetrazole and sulfonamide groups indicate steric strain .

- Contradictions : Discrepancies between computational (DFT) and experimental bond lengths can arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. What strategies mitigate synthetic challenges, such as low yields in multi-component reactions (MCRs)?

- Solutions :

- UT-4CR protocol : Combine amine, aldehyde, TMSN₃, and isocyanide in MeOH (24h, rt) for tetrazole formation. Optimize stoichiometry (1:1:1:1) and use scavengers (molecular sieves) to absorb byproducts .

- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions (e.g., nitro group reduction) .

Q. How can computational modeling predict bioactivity and guide structural modifications?

- Methods :

- Docking (AutoDock Vina) : Simulate binding to DPP-IV (PDB: 6FJ) to identify key interactions (e.g., sulfonamide oxygen with Arg125) .

- QSAR models : Correlate logP values (calculated via ChemAxon) with antiproliferative activity to prioritize hydrophobic derivatives .

Q. How should researchers address contradictions in reported biological data?

- Case Example : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., serum concentration in cell culture). Validate via orthogonal assays (e.g., ATP vs. resazurin-based viability tests) and standardize protocols (e.g., NIH/NCATS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.